Technical Monograph: 1-Bromo-5-chloro-2-fluoro-3-iodobenzene
Technical Monograph: 1-Bromo-5-chloro-2-fluoro-3-iodobenzene
The following is an in-depth technical guide on 1-Bromo-5-chloro-2-fluoro-3-iodobenzene , structured for researchers and drug discovery professionals.
The Programmable Scaffold for Orthogonal Functionalization
Executive Summary
1-Bromo-5-chloro-2-fluoro-3-iodobenzene (CAS: 2135861-24-2 ) is a highly specialized tetrasubstituted arene building block.[1][2][3][4] Its value in medicinal chemistry lies in its orthogonal reactivity profile : the presence of three distinct halogens (I, Br, Cl) alongside a fluoro-group allows for programmable, site-selective functionalization.
This scaffold enables "diversity-oriented synthesis" (DOS) where a single core can be elaborated into complex libraries by sequentially triggering the C–I, C–Br, and C–Cl bonds under distinct catalytic conditions. The C–F bond serves as a metabolic blocker and electronic modulator, enhancing the physicochemical properties of the final drug candidate.
Chemical Identity & Physical Properties[5]
| Property | Data |
| CAS Number | 2135861-24-2 |
| IUPAC Name | 1-Bromo-5-chloro-2-fluoro-3-iodobenzene |
| Molecular Formula | C₆H₂BrClFI |
| Molecular Weight | 335.34 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 39–43 °C (Typical for analogs) |
| Storage | 2–8 °C, protect from light (C–I bond lability) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| SMILES | FC1=C(Br)C=C(Cl)C=C1I |
The Hierarchy of Reactivity (Mechanism of Action)
The utility of this molecule is defined by the Bond Dissociation Energy (BDE) gradient of its substituents. This allows chemists to perform sequential cross-coupling reactions without protecting groups.
Reactivity Order:
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C–I (Site A): Lowest BDE (~65 kcal/mol). Reacts first in Pd-catalyzed couplings (Suzuki, Sonogashira) or Lithium-Halogen Exchange (Li/I).
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C–Br (Site B): Intermediate BDE (~81 kcal/mol). Reacts second. Requires standard Pd-catalysts (e.g., Pd(PPh₃)₄) after the iodide is consumed.
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C–Cl (Site C): High BDE (~96 kcal/mol). Reacts last. Requires electron-rich, bulky phosphine ligands (e.g., XPhos, Buchwald precatalysts) or oxidative addition-promoting conditions.
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C–F (Site D): Highest BDE (~116 kcal/mol). Generally inert to cross-coupling; serves as a permanent structural element or a site for Nucleophilic Aromatic Substitution (SₙAr) under forcing conditions.
Visualization: Selective Functionalization Logic
The following diagram illustrates the decision tree for elaborating this scaffold.
Caption: Logical flow for sequential orthogonal functionalization based on halogen bond strengths.
Synthesis Protocol
If the specific isomer is unavailable commercially, it can be synthesized via Directed Ortho Metalation (DoM) . This protocol leverages the strong directing ability of the fluorine atom.
Mechanism:
The fluorine atom at C2 acidifies the adjacent proton at C3 via the inductive effect. While the proton at C6 is also ortho to a halogen (Br), the combination of F-direction and the steric environment favors lithiation at C3 (between F and H) over C6 (between Br and H) when using a hindered base like LDA at low temperatures.
Experimental Workflow:
Precursors:
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Starting Material: 1-Bromo-5-chloro-2-fluorobenzene (Commercially available).
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Reagents: Lithium Diisopropylamide (LDA), Iodine (I₂).
-
Solvent: Anhydrous THF.
Step-by-Step Protocol:
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Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF and cool to -78 °C .
-
Base Generation: Add LDA (1.1 equiv) dropwise. Ensure temperature remains below -70 °C to prevent benzyne formation or halogen-dance side reactions.
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Deprotonation: Add a solution of 1-Bromo-5-chloro-2-fluorobenzene (1.0 equiv) in THF dropwise over 20 minutes.
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Insight: Stir for 1 hour at -78 °C. The lithium species forms selectively at the C3 position (ortho to F).
-
-
Quench: Add a solution of Iodine (I₂, 1.2 equiv) in THF dropwise. The solution will decolorize as iodine is consumed.
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Workup: Allow to warm to room temperature. Quench with saturated aq. Na₂S₂O₃ (to remove excess iodine) and extract with Ethyl Acetate.
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Purification: Recrystallize from Hexanes/EtOH or purify via silica gel chromatography (100% Hexanes).
Validation:
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¹H NMR: The starting material has protons at C3, C4, C6. The product will lose the signal corresponding to the proton ortho to Fluorine (C3), leaving two singlets (or doublets with small coupling) for protons at C4 and C6.
Applications in Drug Discovery
A. Scaffold Hopping & SAR Exploration
This molecule is ideal for "Scaffold Hopping"—replacing a simple phenyl ring with a highly substituted core to improve potency or metabolic stability.
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Metabolic Stability: The C–F bond (Position 2) blocks P450 oxidation at a typically vulnerable ortho-position.
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Vector Exploration: The three other positions allow vectors to be placed in 3D space (Meta, Meta', Para relative to F) to probe binding pockets.
B. Late-Stage Diversification
In a library synthesis campaign, the C–Cl bond can be left intact through early steps and functionalized only in the final stage using modern catalytic systems (e.g., Pd-G3-XPhos), allowing for the rapid generation of analogs from a common advanced intermediate.
Safety & Handling
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Sensitizer: Halogenated benzenes can be skin sensitizers. Use nitrile gloves and work in a fume hood.
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Light Sensitivity: The C–I bond is photolabile. Store the compound in amber vials or wrapped in foil to prevent homolytic cleavage and degradation (browning).
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Reactive Intermediates: During synthesis, the lithiated intermediate is prone to "Halogen Dance" (migration of the Li atom) if the temperature rises above -60 °C before quenching. Strict thermal control is mandatory.
References
-
Chemical Identity & CAS: Sigma-Aldrich/Merck Product Entry for 1-Bromo-5-chloro-2-fluoro-3-iodobenzene (CAS 2135861-24-2).[1] Link
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Reactivity of Polyhalogenated Arenes: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. Chemical Reviews, 2021. Link
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Directed Ortho Metalation (DoM) Methodology: The lithiation of fluorinated benzenes and its dependence on solvent and temperature.[5] J. Chem. Soc., Perkin Trans.[5] 1, 1995.[5] Link
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Lithiation Protocols: BenchChem Application Note: Lithiation of substituted bromobenzenes. Link
Sources
- 1. 1366002-50-7,4-(Phenethylamino)quinazoline-6-carbonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 83027-73-0|5-Bromo-1-chloro-3-fluoro-2-iodobenzene|BLD Pharm [bldpharm.com]
- 3. 1-Bromo-5-chloro-2-fluoro-3-iodobenzene | 2135861-24-2 [sigmaaldrich.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
